molecular formula C23H23N5O2 B1671200 Emapunil CAS No. 226954-04-7

Emapunil

Cat. No. B1671200
M. Wt: 401.5 g/mol
InChI Key: NBMBIEOUVBHEBM-UHFFFAOYSA-N
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Description

Emapunil (AC-5216, XBD-173) is an anxiolytic drug which acts as a selective agonist at the peripheral benzodiazepine receptor, also known as the mitochondrial 18 kDa translocator protein or TSPO .


Synthesis Analysis

Emapunil is a synthetic ligand of the translocator protein 18 . It has been used in trials studying the basic science and diagnostic of baseline, blocking receptor binding, and neurodegenerative disorders .


Molecular Structure Analysis

The molecular formula of Emapunil is C23H23N5O2 . Its average mass is 401.461 Da and its monoisotopic mass is 401.185181 Da . The structure of Emapunil contains total 56 bond(s); 33 non-H bond(s), 20 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 urea (-thio) derivative(s), and 1 .


Physical And Chemical Properties Analysis

Emapunil has a molecular weight of 401.5 g/mol . It has a molecular formula of C23H23N5O2 . More detailed physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume can be found on ChemSpider .

Scientific Research Applications

1. Neuroprotection in Parkinson's Disease

Emapunil has shown potential as a treatment for Parkinson's disease. A study by Gong et al. (2019) demonstrated that Emapunil (AC-5216, XBD-173) ameliorates degeneration of dopaminergic neurons, preserves striatal dopamine metabolism, and prevents motor dysfunction in a mouse model of parkinsonism. The study highlights Emapunil's ability to modulate the inositol requiring kinase 1α (IRE α)/X-box binding protein 1 (XBP1) unfolded protein response pathway and induce a shift from pro-inflammatory toward anti-inflammatory microglia activation. This suggests Emapunil as a promising approach in Parkinson's disease treatment (Gong et al., 2019).

2. Clinical Trial Safety and Blood-Brain Barrier Penetration

Emapunil has been found to cross the blood-brain barrier and shown safety and tolerability in Phase II clinical trials. This information, presented in the same study by Gong et al. (2019), is significant for its potential therapeutic application in neurodegenerative diseases like Parkinson's. The ability to cross the blood-brain barrier is crucial for drugs targeting neurological disorders, making Emapunil a viable candidate for further clinical investigation in this field (Gong et al., 2019).

Safety And Hazards

Information for safe handling of Emapunil includes avoiding inhalation and contact with skin, eyes, and clothing as the material may be an irritant .

Future Directions

Emapunil has shown promise in the treatment of Parkinson’s disease. It has been shown to cross the blood-brain barrier and to be safe and well tolerated in a Phase II clinical trial . Therefore, it may be a promising approach in the treatment of Parkinson’s disease .

properties

IUPAC Name

N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenylpurin-9-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-3-27(15-17-10-6-4-7-11-17)20(29)16-28-22-19(26(2)23(28)30)14-24-21(25-22)18-12-8-5-9-13-18/h4-14H,3,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMBIEOUVBHEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=NC(=NC=C3N(C2=O)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177220
Record name Emapunil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emapunil

CAS RN

226954-04-7
Record name N-Ethyl-7,8-dihydro-7-methyl-8-oxo-2-phenyl-N-(phenylmethyl)-9H-purine-9-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226954-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emapunil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226954047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emapunil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12666
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emapunil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMAPUNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG837L732J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
A Kita, H Kohayakawa, T Kinoshita, Y Ochi… - Br J Pharmacol, 2004 - ecnp.eu
XBD173 (AC-5216, Emapunil) acts as a selective agonist at the peripheral benzodiazepine receptor, also known as the mitochondrial 18 kDa translocator protein or TSPO. This protein …
Number of citations: 1 www.ecnp.eu
GK Crombie, HK Palliser, JC Shaw… - …, 2021 - Elsevier
Background Prenatal stress is associated with long-term disturbances in white matter development and behaviour in children, such as attention deficit hyperactivity disorder (ADHD) and …
Number of citations: 7 www.sciencedirect.com
J Gong - 2020 - ediss.uni-goettingen.de
… In addition, Emapunil induces the shift from pro-inflammatory M1 to … Emapunil has been found to be safe and well-tolerated in a phase II clinical trial, our results indicate that Emapunil …
Number of citations: 3 ediss.uni-goettingen.de
J Gong - pure.mpg.de
… We found that Emapunil modulates the inositol requiring kinase 1? (IRE ?)/X-box binding protein 1 (XBP1) unfolded protein response pathway and induces a shift from pro-inflammatory …
Number of citations: 0 pure.mpg.de
J Gong, ÉM Szego, A Leonov, E Benito… - Journal of …, 2019 - Soc Neuroscience
… In addition, we provide evidence that Emapunil mitigates the unfolded protein response (UPR) and induces a shift from pro-inflammatory to anti-inflammatory gene expression, which …
Number of citations: 55 www.jneurosci.org
Y Helo, GE Searle, F Borghese, S Abraham, A Saleem - EJNMMI research, 2020 - Springer
Objective Expression of the translocator protein (TSPO) on inflammatory cells has facilitated imaging of synovitis with TSPO-targeted positron emission tomography (PET). We aimed to …
Number of citations: 4 link.springer.com
S Tesfay - 2022 - diva-portal.org
The effects of Brusatol and Emapunil on retinal pigment epithelial cells and their gene expressions …
Number of citations: 0 www.diva-portal.org
GK Crombie, HK Palliser, JC Shaw… - …, 2022 - Elsevier
… neurosteroid supplementation with ganaxolone or emapunil were unable to fully correct the … While emapunil improves mature myelin deposition in the male brains, we have not shown …
Number of citations: 4 www.sciencedirect.com
A Tvrdeić, L Poljak - EOM, 2016 - pdfs.semanticscholar.org
… Three clinical trials with emapunil are aimed at investigating emapunil as a ligand for positron emition tomography (PET). In one of these studies, emapunil is intended for use in brain …
Number of citations: 8 pdfs.semanticscholar.org
B Costa, E Da Pozzo, C Martini - Current topics in medicinal …, 2012 - ingentaconnect.com
… For example, recent evidence has shown that the selective TSPO ligand, XBD173 (AC-5216, Emapunil), exerts anxiolytic effects not only in animal models, but also in human volunteers…
Number of citations: 44 www.ingentaconnect.com

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